

# Application Notes: Methenamine Hippurate as Prophylaxis for Recurrent Urinary Tract Infections (rUTIs)

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## Compound Focus: Benurestat

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## Introduction and Mechanism of Action

Recurrent urinary tract infections (rUTIs) represent a significant global health burden, particularly for older women. Long-term, low-dose antibiotic prophylaxis has been the cornerstone of management, but this strategy contributes to the growing problem of antimicrobial resistance, necessitating the development of effective non-antibiotic alternatives [1]. Among these, **methenamine hippurate** has emerged as a promising therapeutic option. Methenamine hippurate is a **urinary antiseptic** that functions through a pH-dependent mechanism. In acidic urine (pH < 6), methenamine is hydrolyzed to formaldehyde and ammonia. Formaldehyde is a potent, non-specific bactericidal agent that denatures bacterial proteins and nucleic acids, effectively neutralizing a broad spectrum of pathogens within the urinary bladder without promoting bacterial resistance [2]. The hippurate component assists in acidifying the urine, thereby enhancing the conversion to the active formaldehyde moiety.

The resurgence of interest in methenamine hippurate is driven by its favorable safety profile and its potential to reduce antibiotic usage. Recent high-quality clinical trials have systematically evaluated its efficacy and safety, providing a robust evidence base for researchers and clinicians [1].

## Summary of Key Clinical Trial Data

Recent phase IV clinical trials have generated critical quantitative data on the efficacy of methenamine hippurate for rUTI prophylaxis. The table below summarizes the primary findings from these studies, providing a clear

comparison of outcomes during active treatment and follow-up periods.

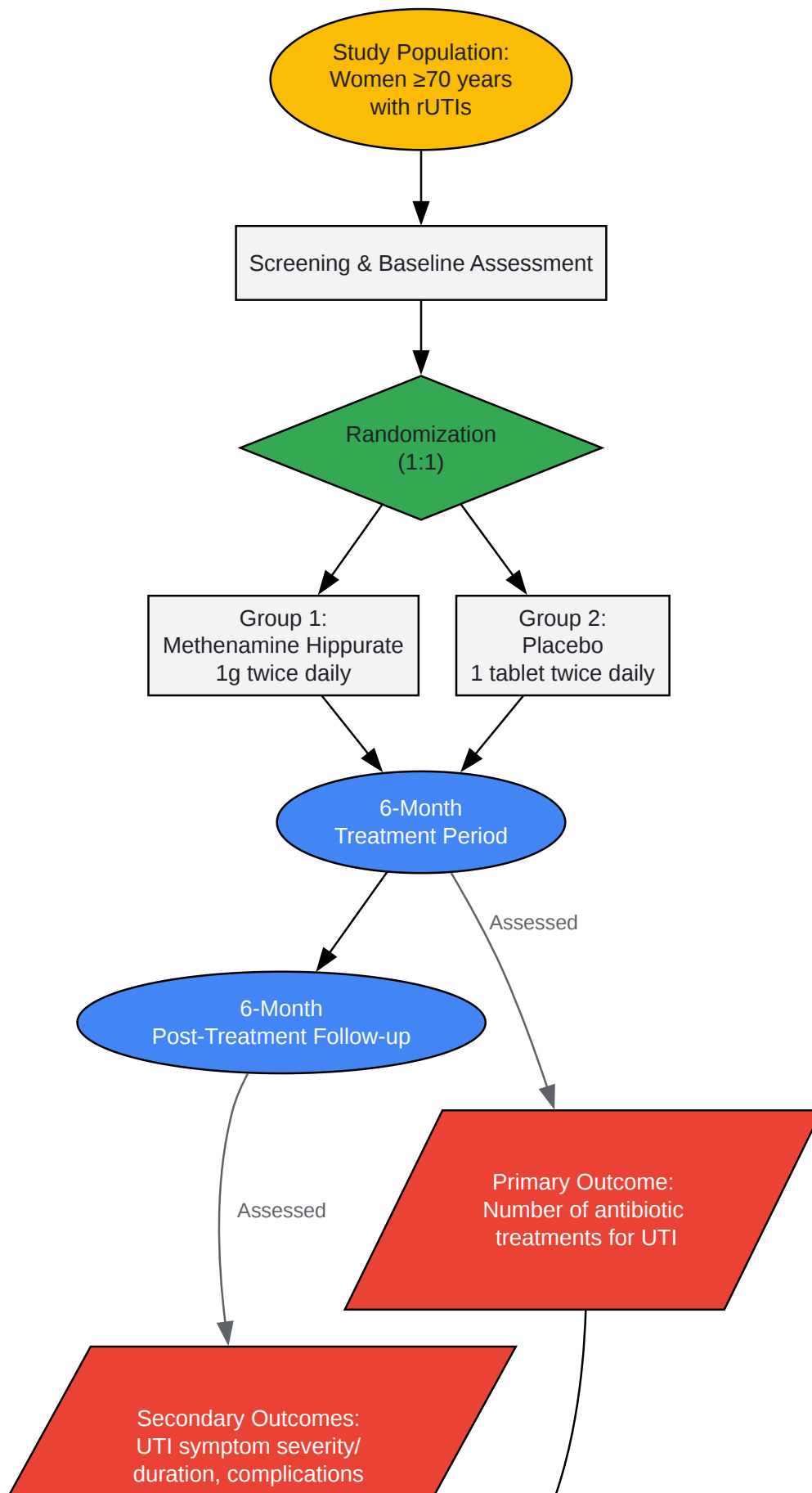
Table 1: Summary of Clinical Trial Data for Methenamine Hippurate in rUTI Prophylaxis

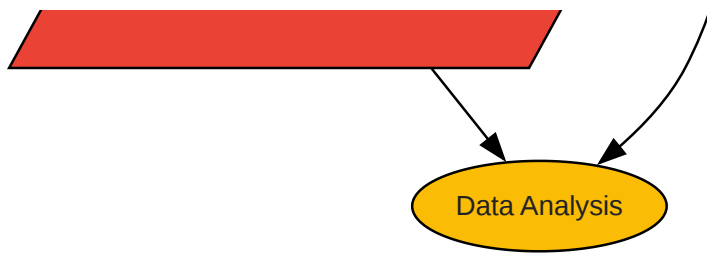
Trial / Reference	Patient Population	Study Design	Intervention & Duration	Primary Outcome	Key Efficacy Findings (vs. Placebo or Antibiotic)	Safety Findings
<b>ImpresU Trial [1]</b>	289 women ≥70 years with rUTIs	Triple-blind, RCT, Placebo-controlled, Phase IV	Methenamine hippurate 1g twice daily vs. Placebo for 6 months	Number of antibiotic treatments for UTI during treatment	<b>IRR: 0.75 (95% CI: 0.57-1.0, p=0.049)</b> ; 25% reduction in UTI episodes [1]	No important differences in complications or side effects compared to placebo [1]
<b>ImpresU Trial (Follow-up) [1]</b>	281 women from original cohort	6-month post-treatment follow-up	Observation after 6-month treatment period	Number of antibiotic treatments for UTI during follow-up	<b>IRR: 1.7 (95% CI: 1.3-2.3, p&lt;0.001)</b> ; Higher incidence after discontinuation [1]	-
<b>Harding et al. Trial (as cited in [2])</b>	240 women with rUTIs	Multicenter, open-label, RCT, Non-inferiority	Methenamine hippurate vs. daily low-dose antibiotics	Symptomatic UTI incidence	<b>1.38 episodes/person-year vs. 0.89</b> ; Methenamine was non-inferior to antibiotics [2]	Mild adverse reactions: <b>28% vs. 24%</b> (antibiotics) [2]
<b>Petersen et al. Study (as cited in [2])</b>	20 girls aged 5-12 with rUTIs	Long-term prophylaxis study	Methenamine hippurate for 12 months	Average number of UTIs per year	Reduction from <b>3.1 to 0.7 infections/year (p&lt;0.001)</b> [2]	Minimal side effects reported [2]

**Abbreviations:** RCT: Randomised Controlled Trial; IRR: Incidence Rate Ratio; CI: Confidence Interval.

## Detailed Experimental Protocol

This section provides a detailed methodology for a clinical trial investigating methenamine hippurate for rUTI prophylaxis, based on the design of the ImpresU trial [1]. The following diagram illustrates the overall workflow and participant journey through the study.





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Figure 1: Clinical trial workflow for evaluating methenamine hippurate in rUTI prophylaxis.

## Study Design

- **Trial Type:** Triple-blind (participant, care provider, investigator, outcomes assessor), randomised, placebo-controlled, phase IV trial.
- **Objectives:** To evaluate the preventive effect of methenamine hippurate on rUTIs in older women over a 6-month treatment period and a 6-month post-treatment follow-up period.
- **Primary Outcome:** The number of antibiotic treatments for UTIs prescribed during the 6-month treatment period.
- **Secondary Outcomes:**
  - Number of antibiotic treatments for UTIs during the 6-month follow-up period.
  - Symptom severity and duration of UTI episodes.
  - Incidence of complications and adverse events.

## Participant Recruitment and Eligibility

- **Recruitment Source:** Participants are recruited from general practice clinics across multiple countries (e.g., Norway, Sweden, Poland, Netherlands).
- **Inclusion Criteria:** Female sex; age 70 years or older; a history of recurrent UTIs (typically defined as  $\geq 2$  episodes in the past 6 months or  $\geq 3$  in the past 12 months).
- **Exclusion Criteria:** Conditions that would interfere with the study include: contraindications to methenamine hippurate (e.g., severe hepatic or renal impairment, gout); requirement for long-term antibiotic suppression; use of a chronic indwelling catheter; history of interstitial cystitis or bladder cancer; and conditions that would limit the ability to provide informed consent or adhere to the study protocol [1] [2].

## Intervention and Randomization

- **Intervention Group:** Methenamine hippurate 1 gram orally, twice daily for 6 months.
- **Control Group:** Matching placebo tablet, identical in appearance, orally twice daily for 6 months.

- **Randomization:** Participants are randomly assigned (1:1 ratio) to either the intervention or control group using a computer-generated randomization sequence. Allocation concealment is maintained throughout the study.

## Data Collection and Outcome Assessment

- **Baseline Data:** Collected at enrollment and includes demographic information, medical and urological history, medication use, and baseline urine analysis.
- **Outcome Monitoring During Study:**
  - **Primary Outcome Data:** Collected via regular patient contact (e.g., monthly phone calls or clinic visits) and verified through review of primary care and pharmacy records for antibiotic prescriptions issued for a clinical diagnosis of UTI.
  - **Symptom Diaries:** Participants are provided with standardized diaries to record the onset, severity (using a validated scale like the UTI Symptom Assessment questionnaire), and duration of any UTI symptoms.
  - **Safety Monitoring:** Participants are instructed to report any adverse events. Serious adverse events are reported to the ethics committee and data safety monitoring board.
- **Follow-up Assessments:** After the 6-month treatment period, participants enter a 6-month observational follow-up phase where they receive no study medication. The same outcome data (antibiotic treatments, symptoms) are collected during this period.

## Statistical Analysis

- **Sample Size Calculation:** Performed a priori to ensure adequate power (e.g., 80-90%) to detect a clinically significant difference in the primary outcome (e.g., a 25-30% reduction in antibiotic treatments) at a two-sided alpha level of 0.05.
- **Primary Analysis:** The number of antibiotic treatments for UTI is analyzed as a count variable. The between-group comparison is performed using a negative binomial regression model, and results are expressed as an Incidence Rate Ratio (IRR) with a 95% confidence interval.
- **Secondary Analyses:** Continuous secondary outcomes (e.g., symptom duration) are compared using t-tests or Mann-Whitney U tests. Categorical data (e.g., proportion of participants with complications) are compared using Chi-square or Fisher's exact tests. Analysis is performed on an intention-to-treat basis.

## Research Implications and Considerations

The evidence from recent trials positions methenamine hippurate as a viable non-antibiotic alternative for rUTI prophylaxis. Its primary advantage lies in its **low potential for selecting antimicrobial resistance**, a critical public health concern associated with long-term antibiotic use [1]. The safety profile of methenamine hippurate is

favorable, with most side effects (such as taste disturbances) being mild and not leading to high discontinuation rates [2].

A key finding from the ImpresU trial is the **rebound effect** observed after discontinuation. The reversal of benefit during the follow-up period (IRR 1.7) indicates that while the drug is effective during active administration, it does not induce a long-term protective effect after stopping. This suggests that treatment may need to be continued for sustained benefit, and clinicians must be aware of the risk of UTI relapse upon discontinuation [1].

For researchers, this model highlights several important considerations:

- **Patient Selection:** This model is best suited for specific populations, such as older women with rUTIs, and its efficacy in other groups (e.g., catheterized patients) may be limited [2].
- **Trial Design:** The choice of a placebo-controlled design is robust for establishing efficacy, while non-inferiority designs against standard antibiotics are valuable for informing clinical practice guidelines.
- **Outcome Measures:** Using "antibiotic treatments" as a primary outcome is a pragmatic and clinically relevant endpoint that captures real-world clinical decision-making.

## Conclusion

The presented application notes and detailed protocol, based on contemporary high-quality research, provide a solid framework for investigating methenamine hippurate as a prophylactic agent for rUTIs. The demonstrated efficacy during active treatment, coupled with a favorable safety and resistance profile, makes it a compelling subject for further research and clinical application. Future studies could explore optimal treatment duration, its use in combination with other non-antibiotic strategies, and its effectiveness in broader patient populations.

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## References

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2. Methenamine Hippurate for Preventing Urinary Tract ... [withpower.com]

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